6-Methoxypyrimidine-2(1H)-thione
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Overview
Description
6-Methoxypyrimidine-2(1H)-thione is a heterocyclic compound with a pyrimidine ring structure substituted with a methoxy group at the 6-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrimidine-2(1H)-thione typically involves the reaction of 6-methoxypyrimidine with sulfur-containing reagents. One common method is the reaction of 6-methoxypyrimidine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene to facilitate the formation of the thione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form 6-methoxypyrimidine-2(1H)-thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methoxypyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Methoxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA and RNA, affecting gene expression and cellular function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6-Methoxypyrimidine-2(1H)-thione can be compared with other similar compounds, such as:
6-Methoxypyrimidine-2,4(1H,3H)-dione: This compound has a similar pyrimidine ring structure but with a dione group instead of a thione group.
2-Mercaptopyrimidine: This compound has a thiol group at the 2-position instead of a thione group.
6-Methylpyrimidine-2(1H)-thione: This compound has a methyl group at the 6-position instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-methoxy-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYHGLBPSPCRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613121 |
Source
|
Record name | 6-Methoxypyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30020-46-3 |
Source
|
Record name | 6-Methoxypyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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